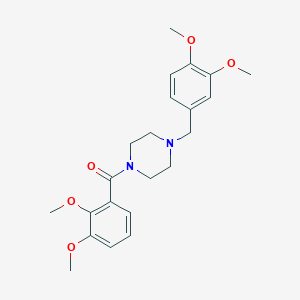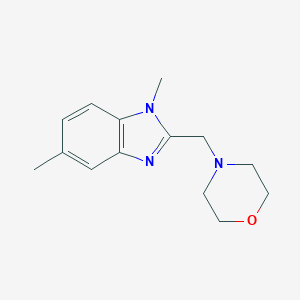![molecular formula C20H25N3 B247015 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as PVTQ, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a range of biological effects, including antipsychotic, antidepressant, and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to act as a partial agonist at dopamine D2 receptors, which may contribute to its antipsychotic effects. Additionally, 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems in the brain, 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines. 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant effects, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its well-studied pharmacological profile. 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied in animal models and has been shown to have a range of biological effects, which makes it a useful tool for studying various physiological processes. However, one of the limitations of using 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its relatively low potency compared to other compounds, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of more potent analogs of 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline that may be more effective in treating certain conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline and how it interacts with various neurotransmitter systems in the brain. Finally, 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline may have potential applications in the treatment of other conditions, such as Parkinson's disease or Alzheimer's disease, which should be explored in future research.
Méthodes De Synthèse
The synthesis of 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 3-pyridinemethanol with 4-piperidone, followed by reduction with sodium borohydride to yield the intermediate 1-(3-pyridinylmethyl)-4-piperidinol. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst to produce 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in a variety of conditions. One of the most promising areas of research has been in the treatment of schizophrenia, where 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have antipsychotic effects in animal models. Additionally, 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use as an antidepressant, where it has been shown to increase levels of serotonin and dopamine in the brain. 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of inflammation, where it has been shown to have anti-inflammatory effects.
Propriétés
Formule moléculaire |
C20H25N3 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25N3/c1-2-6-19-16-23(13-7-18(19)5-1)20-8-11-22(12-9-20)15-17-4-3-10-21-14-17/h1-6,10,14,20H,7-9,11-13,15-16H2 |
Clé InChI |
QVWUCNPONKFHAL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CN=CC=C4 |
SMILES canonique |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)




![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)